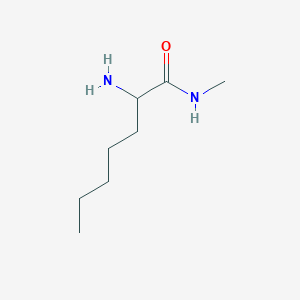
Epsilon-多赖氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon-Polylysine (ε-PL) is a naturally occurring poly (amino acid) of varying polymerization degree . It possesses excellent antimicrobial activity and has been widely used in food and pharmaceutical industries . It is a homopoly (amino acid) consisting of 25–35 L-lysine residues with amide linkages formed between the ε-amino and α-carboxy groups .
Molecular Structure Analysis
Epsilon-Polylysine has a unique chemical structure in which the essential amino acid L-lysine is peptide-bonded at the side chain amino group (ε-position) . In this structure, the α-amino group has strong cationic properties, making it a highly cationic polymer .Chemical Reactions Analysis
The structure of these kinds of polymers could vary, including cycle, dendritic, α-linear, and ε-linear . While their chain structure could not only be formed as linear, but also branched, like graft, brush, star architecture, dendrimer, hyperbranched, and dendrigraft .Physical And Chemical Properties Analysis
Epsilon-Polylysine exhibits several excellent physicochemical and biological properties, including water solubility, selective removal of endotoxins, anti-obesity properties, biodegradability, thermostability and nontoxicity toward humans and the environment .科学研究应用
Food Industry
ε-PL is widely used in the food industry due to its excellent antimicrobial activity . It has been approved as a natural food preservative by the Ministry of Health, Labour and Welfare in Japan, and is used as a preservative in many countries such as South Korea, United States, and China .
Medicine
In the field of medicine, ε-PL is used as dietary agents and gene/drug/vaccine carriers . It exhibits several useful properties such as biodegradability, water solubility, no human toxicity, and broad-spectrum antibacterial activities .
Clinical Chemistry
ε-PL is applied in clinical chemistry due to its unique structure and properties . It is a homopolymer consisting of 25–35 L-lysine residues with linkages between α-carboxyl and ε-amino groups .
Electronics
ε-PL is also applied in the electronics industry . Its unique structure and properties make it a valuable material in this field .
Nanomedicine
ε-PL has potential applications in nanomedicine . Its unique biomedical properties and the research progress in their application in disease detection and treatment are being explored .
Biomanufacturing
Recent advances in biomanufacturing have led to the development of high-producing strains of ε-PL . These strains are developed through isolation and culture-based traditional methods as well as genome mining and directed evolution .
Environmental Applications
ε-PL is beneficial for the environment as it is biodegradable and non-toxic . It is produced through microbial production, which is more economic, practical, efficient, and environmentally friendly compared to chemosynthesis .
Advanced Materials Production
ε-PL is being explored as a source material for the production of various advanced materials . This provides scientific guidelines for researchers to further improve the ε-PL fermentation process .
作用机制
Target of Action
Epsilon-Polylysine (ε-PL), also known as 2-amino-N-methylheptanamide, is a naturally occurring poly(amino acid) that exhibits excellent antimicrobial activity . Its primary targets are a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria .
Mode of Action
The antimicrobial activity of ε-PL is modulated by its interaction with various biopolymers with different charge distributions . The amphiphiles with a large concentration of positive charges and lipid chain promote their adsorption to bacterial membranes through electrostatic interaction and hydrophobic interaction, subsequently killing both Gram-positive and Gram-negative bacteria . The interaction with the bacterial membrane causes disruption, leading to leakage of cytoplasm and bacterial death .
Biochemical Pathways
It is known that ε-pl acts on the cell wall and cell membrane system, the genetic material or genetic particle structure, and the enzyme or functional protein . Ultimately, the cell structure is gradually destroyed, resulting in cell death .
Pharmacokinetics
Ε-pl is known to be water-soluble and biodegradable , which suggests that it may have good bioavailability.
Result of Action
The result of ε-PL’s action is the death of the targeted microorganisms. It causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death . In general, low-MW ε-PL slightly damages the cell membrane/wall and weakly inhibits the glycolytic pathway, but high-MW ε-PL causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death .
Action Environment
The action of ε-PL can be influenced by environmental factors. For instance, the presence of many free amino groups in the main chain and many cationic amino groups on the side chains allows ε-PL to display multication characteristics in acidic to slightly alkaline environments . .
未来方向
属性
IUPAC Name |
2-amino-N-methylheptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHPLDJISPYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methylheptanamide | |
CAS RN |
28211-04-3 |
Source


|
| Record name | (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

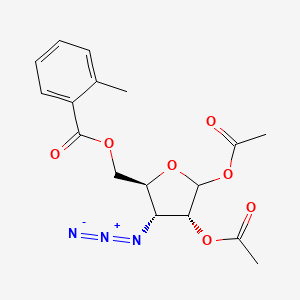
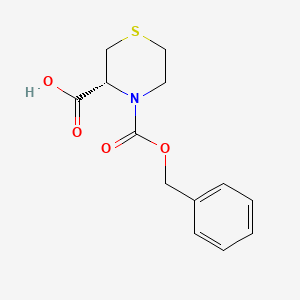
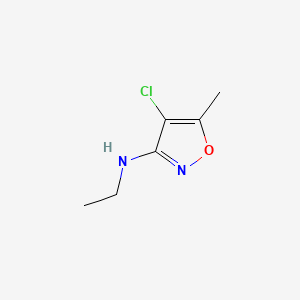
![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)
![1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B568232.png)


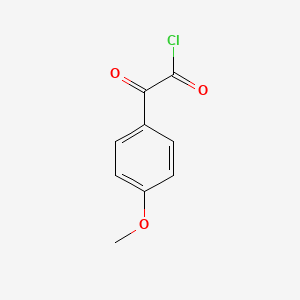

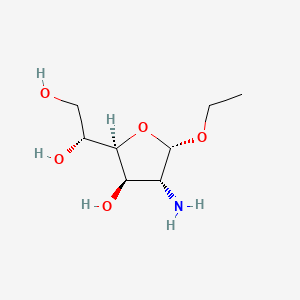
![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)
![2H,3H-Oxeto[2,3-A]pyrrolizine](/img/structure/B568245.png)